molecular formula C25H23N7O3 B2503232 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-71-5

2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Número de catálogo: B2503232
Número CAS: 539798-71-5
Peso molecular: 469.505
Clave InChI: QGLWZKZGGLGELV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide features a triazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 5, and pyridin-3-yl and pyridin-4-yl groups at positions 7 and N-6, respectively .

Propiedades

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O3/c1-15-21(24(33)29-18-5-4-10-27-14-18)22(16-8-11-26-12-9-16)32-25(28-15)30-23(31-32)17-6-7-19(34-2)20(13-17)35-3/h4-14,22H,1-3H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLWZKZGGLGELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=NC=C4)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 539798-77-1) is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological targets, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H26N6O4C_{27}H_{26}N_{6}O_{4}, with a molecular weight of 498.5 g/mol. The structure features a triazolo-pyrimidine core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC27H26N6O4
Molecular Weight498.5 g/mol
CAS Number539798-77-1

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and pyrimidine rings. The synthetic pathways often utilize various reagents and conditions to achieve the desired structural modifications.

Antitumor Activity

Recent studies have indicated that triazolopyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to the target compound have shown activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests have demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of similar compounds within the triazolopyrimidine class. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory mediators such as prostaglandins.

Case Studies

  • Antitumor Efficacy : A study demonstrated that a related triazolopyrimidine derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF7). The compound's ability to interfere with tumor growth was attributed to its action on specific signaling pathways related to cell cycle regulation.
  • Antimicrobial Testing : In another investigation, derivatives were screened against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
  • Inflammation Models : In vivo studies using animal models of inflammation revealed that compounds similar to the target compound effectively reduced edema and inflammatory markers, indicating their potential as therapeutic agents for inflammatory diseases.

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anti-cancer properties. The compound under discussion has been evaluated for its efficacy against various cancer cell lines. A study demonstrated that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor growth and survival .

StudyCell Lines TestedIC50 Value (µM)Mechanism of Action
K56212.5Apoptosis induction
MCF-715.0Cell cycle arrest

Anti-Inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Research indicates that triazole derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha . This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory diseases.

StudyInflammatory ModelEffect Observed
Carrageenan-induced paw edema in ratsSignificant reduction in swelling
LPS-stimulated macrophagesDecreased TNF-alpha production

Antiviral Activity

The antiviral potential of this compound is particularly noteworthy in the context of influenza virus treatment. Research has focused on the synthesis of related compounds that disrupt the PA-PB1 interface of the influenza A virus polymerase, which is crucial for viral replication . This mechanism positions triazolo-pyrimidine derivatives as candidates for novel antiviral therapies.

StudyVirus TypeActivity
Influenza AInhibition of viral replication
HCVModerate antiviral activity

Case Study 1: Anti-Cancer Screening

A comprehensive screening was conducted on a library of triazolo-pyrimidine derivatives, including the compound . The results highlighted its potential to inhibit tumor growth in vitro and in vivo models. Notably, it demonstrated a favorable safety profile alongside potent anti-tumor activity.

Case Study 2: Inflammation Model

In a controlled study involving animal models of inflammation, the compound was administered to evaluate its effects on inflammatory markers. Results indicated a statistically significant reduction in edema and inflammatory cytokines compared to control groups.

Comparación Con Compuestos Similares

Substituent Variations and Electronic Effects

The triazolo[1,5-a]pyrimidine scaffold is shared across multiple analogues, but substituent variations critically influence physicochemical and biological properties:

Compound Name Substituents (Positions) Key Structural Features
Target Compound 2: 3,4-Dimethoxyphenyl; 5: Methyl; 7: Pyridin-4-yl; N-6: Pyridin-3-yl Dual pyridinyl groups enhance solubility; methoxy groups increase lipophilicity.
Compound 5j 2: Amino; 5: Methyl; 7: 3,4,5-Trimethoxyphenyl; N-6: 4-Nitrophenyl Nitrophenyl group introduces strong electron-withdrawing effects; trimethoxyphenyl enhances lipophilicity.
Compound 38 2: N-Benzyl-N-methylamino; 4: Pentyl; 7: Oxo; N-6: Cyclohexyl Bulky cyclohexyl and benzyl groups may improve membrane permeability; oxo group alters hydrogen-bonding capacity.
Compound 2: 4-(Dimethylamino)phenyl; 7: Phenyl Dimethylamino group provides electron-donating effects; phenyl substituent reduces solubility compared to pyridinyl.

Key Observations :

  • Pyridinyl vs. Phenyl : The target compound’s pyridin-3-yl and pyridin-4-yl groups (vs. phenyl in ) likely improve aqueous solubility due to nitrogen’s hydrogen-bonding capacity.
  • Methoxy Groups : The 3,4-dimethoxyphenyl group in the target compound balances lipophilicity and electronic effects, contrasting with the stronger electron-withdrawing nitro group in 5j .

Comparison :

  • Green solvents (e.g., water/ethanol) reduce environmental impact compared to DMF .
  • The recyclability of 4,4’-trimethylenedipiperidine offers a sustainability advantage over single-use catalysts.

Physical Properties

Melting points and solubility trends reflect substituent impacts:

Compound Melting Point (°C) Solubility Inference
Target Compound Not reported Moderate solubility due to pyridinyl and methoxy groups.
5j 319.9–320.8 Low solubility (nitro and trimethoxyphenyl groups increase crystallinity).
5l 249.7–250.3 Higher solubility than 5j due to hydroxy group.
Compound 38 157 Lower melting point suggests reduced crystallinity (flexible pentyl and cyclohexyl groups).

Trends :

  • Polar groups (e.g., hydroxy in 5l ) lower melting points and enhance solubility.
  • Bulky substituents (e.g., cyclohexyl in Compound 38 ) reduce crystallinity, favoring amorphous solid forms.

Q & A

Q. What are the established synthetic routes for this triazolopyrimidine derivative, and how do reaction conditions influence yield and purity?

The synthesis of triazolopyrimidine derivatives typically involves multi-step protocols or one-pot multi-component reactions. Key steps include:

  • Cyclocondensation : Reacting substituted triazoles with aldehydes and active methylene compounds (e.g., ethyl acetoacetate) under acidic or basic conditions. For example, acetic acid or APTS (3-Aminopropyltriethoxysilane) in ethanol/water mixtures can catalyze the formation of the triazolopyrimidine core .
  • Substituent introduction : Methoxy and pyridinyl groups are introduced via Suzuki coupling or nucleophilic substitution. Solvent choice (e.g., DMF for polar aprotic conditions) and temperature (80–120°C) significantly impact regioselectivity .

Q. Table 1: Optimization of Reaction Conditions

StepOptimal ConditionsYield RangeKey Reference
Core formationAPTS catalyst, ethanol/water, 80°C60–75%
Methoxy substitutionDMF, K₂CO₃, 100°C50–65%

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridinyl protons at δ 8.0–9.0 ppm) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for fused triazole-pyrimidine systems .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ ≈ 502.2 g/mol) and detects impurities .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity?

  • Reaction path modeling : Tools like density functional theory (DFT) simulate transition states to identify energy-efficient pathways. For example, ICReDD’s quantum chemical calculations reduce trial-and-error in catalyst selection .
  • Molecular docking : Predict binding affinities to kinases (e.g., EGFR or CDK2) by analyzing interactions between the triazolopyrimidine core and ATP-binding pockets. Pyridinyl groups enhance π-π stacking, while methoxy substituents influence solubility .

Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) alter biological activity, and how can contradictory data be resolved?

  • Case study : Replacing 3,4-dimethoxyphenyl with 4-hydroxyphenyl increases solubility but reduces kinase inhibition due to altered hydrophobic interactions. Conflicting data may arise from assay variability (e.g., cell line differences). Validate via orthogonal assays (e.g., enzymatic vs. cellular IC₅₀) and SAR tables .

Q. Table 2: Substituent Effects on Kinase Inhibition

SubstituentIC₅₀ (EGFR, nM)Solubility (µg/mL)Reference
3,4-Dimethoxyphenyl12 ± 28.5
4-Hydroxyphenyl45 ± 522.3

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Continuous flow reactors : Improve reproducibility and reduce side reactions during cyclocondensation .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

Q. How can researchers resolve discrepancies in reported mechanisms of action (e.g., kinase inhibition vs. DNA intercalation)?

  • Mechanistic profiling : Use kinase profiling panels (e.g., Eurofins KinaseScan) and DNA-binding assays (e.g., ethidium bromide displacement). Contradictions may arise from off-target effects at high concentrations .

Q. What are the best practices for stability testing under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–9 buffers, light, and heat (40–60°C). Monitor degradation via HPLC-MS. Methoxy groups enhance stability, while pyridinyl rings may oxidize under acidic conditions .

Q. How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
  • Knockdown/rescue experiments : Use siRNA to silence putative targets (e.g., CDK2) and assess rescue of antiproliferative effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.